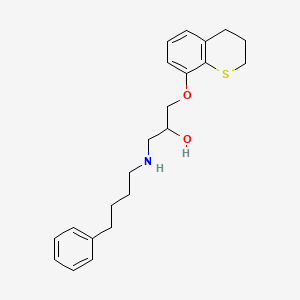
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a complex organic compound with a unique structure that includes a pyridinone core, a cyclopropyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- involves multiple steps, starting with the preparation of the pyridinone core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized pyridinone, while substitution reactions could introduce new groups at specific positions on the molecule.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Industry: The compound’s properties may make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridinone derivatives with various substitutions. Examples include:
- 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-methoxy-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. These properties may include enhanced stability, reactivity, or biological activity compared to other similar compounds.
Propiedades
Número CAS |
335665-66-2 |
|---|---|
Fórmula molecular |
C16H18F3NO2 |
Peso molecular |
313.31 g/mol |
Nombre IUPAC |
3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-methoxybut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H18F3NO2/c1-4-12-9-13(14(21)20-10(12)2)15(22-3,16(17,18)19)8-7-11-5-6-11/h9,11H,4-6H2,1-3H3,(H,20,21)/t15-/m0/s1 |
Clave InChI |
WMGMOHCDJHQAIR-HNNXBMFYSA-N |
SMILES isomérico |
CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OC)C |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





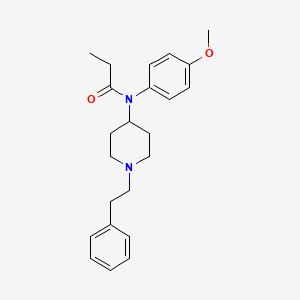


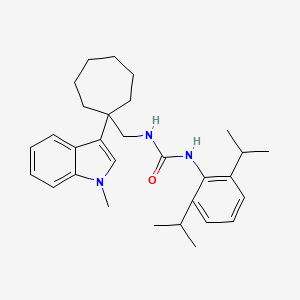

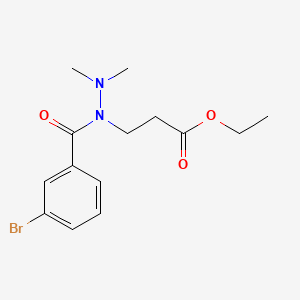
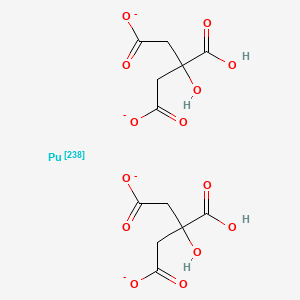
![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)


